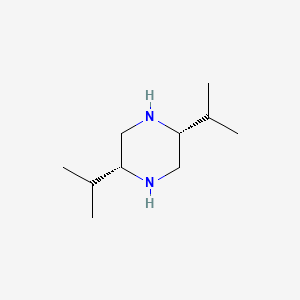

(2R,5R)-2,5-Diisopropylpiperazine

Description

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

(2R,5R)-2,5-di(propan-2-yl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1 |

InChI Key |

DQGHKEGZZQBHHA-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CN[C@@H](CN1)C(C)C |

Canonical SMILES |

CC(C)C1CNC(CN1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Diisopropylpiperazine typically involves the reaction of piperazine with isopropyl halides under basic conditions. One common method is the alkylation of piperazine with isopropyl bromide or isopropyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2R,5R)-2,5-Diisopropylpiperazine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Diisopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the isopropyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: N-oxides of (2R,5R)-2,5-Diisopropylpiperazine.

Reduction: Secondary amines with reduced isopropyl groups.

Substitution: Piperazine derivatives with different alkyl or aryl groups.

Scientific Research Applications

(2R,5R)-2,5-Diisopropylpiperazine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Diisopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Stereochemical Variations

a. (2R,5R)-2,5-Dimethylpiperazine ()

- Structure : Substituted with methyl groups instead of isopropyl groups.

- The dimethyl derivative forms dihydrochloride salts (CAS 2602495-27-0), which may improve bioavailability in drug formulations .

b. trans-2,5-Dimethylpiperazine ()

- Structure : Trans-configuration with methyl groups at 2R,5S positions.

- Impact : The trans-stereochemistry alters spatial orientation, affecting coordination in metal-organic frameworks (MOFs) or receptor binding. For example, trans-2,5-dimethylpiperazine derivatives show distinct packing in crystal lattices compared to cis-isomers .

c. Arylpiperazines (e.g., N-(2,3-dichlorophenyl)-piperazine in Aripiprazole; )

- Structure : Aromatic substituents instead of alkyl groups.

- Impact : Arylpiperazines exhibit high affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors due to π-π interactions with aromatic residues. In contrast, the diisopropyl groups in (2R,5R)-2,5-diisopropylpiperazine likely prioritize steric effects over electronic interactions, reducing receptor affinity but enhancing catalytic site selectivity .

Physicochemical Properties

- Key Observations :

- The diisopropyl groups in (2R,5R)-2,5-diisopropylpiperazine increase hydrophobicity, limiting aqueous solubility but enhancing membrane permeability in drug delivery .

- Piperazine-2,5-diones, with polar carbonyl groups, exhibit high thermal stability and solubility in polar solvents, making them suitable for polymer chemistry .

a. Catalysis

- (2S,5S)-Diisopropylpiperazine () is an efficient catalyst for asymmetric Michael additions, achieving >90% enantiomeric excess (ee) in aldehyde-nitroalkene reactions. The (2R,5R) enantiomer is expected to show mirrored enantioselectivity due to its stereochemical inversion .

- Dimethylpiperazines (e.g., trans-2,5-dimethylpiperazine) are less effective in catalysis due to reduced steric control, highlighting the importance of isopropyl groups in chiral induction .

b. Pharmaceutical Relevance

- Arylpiperazines () like compound 12 [(6-fluorobenzo[d]isoxazol-3-yl)piperidine] show nanomolar affinities for 5-HT1A and D2 receptors. The diisopropylpiperazine’s bulkier substituents may hinder receptor binding but could reduce off-target effects .

- Piperazine-2,5-dione derivatives () are explored as antioxidants and anti-inflammatory agents, leveraging their rigid, planar structures for protein interactions .

Crystallographic and Spectroscopic Data

- (2R,5R)-Diisopropylpiperazine: No direct crystallographic data are provided, but analogous compounds (e.g., tert-butyl-substituted ferrocenes in ) crystallize in orthorhombic systems (space group P212121) with Z=4. The diisopropyl groups likely induce similar chiral packing .

- Piperazine-2,5-diones () form hydrogen-bonded networks via NH and carbonyl groups, contrasting with the van der Waals-dominated packing of alkyl-substituted piperazines .

Biological Activity

(2R,5R)-2,5-Diisopropylpiperazine is a chiral piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features may influence its interaction with various biological targets, making it a subject of research for therapeutic applications.

Chemical Structure

The chemical structure of (2R,5R)-2,5-Diisopropylpiperazine is characterized by two isopropyl groups attached to the nitrogen atoms in the piperazine ring. This configuration may impact its steric and electronic properties, influencing its biological activity.

Biological Activity Overview

Research into the biological activity of (2R,5R)-2,5-Diisopropylpiperazine has identified several pharmacological effects:

- Antidepressant Properties : Its structural similarity to known antidepressants suggests potential efficacy in mood regulation.

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration.

- Antimicrobial Activity : Some studies have reported its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

The mechanism of action for (2R,5R)-2,5-Diisopropylpiperazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to altered cellular processes and may contribute to its pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential mood regulation effect | |

| Neuroprotective | Exhibits protective effects on neural cells | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of (2R,5R)-2,5-Diisopropylpiperazine in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. The compound's efficacy was comparable to that of established antidepressants, suggesting it may act through similar pathways involving serotonin modulation.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that (2R,5R)-2,5-Diisopropylpiperazine could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors. These findings highlight its potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

(2R,5R)-2,5-Diisopropylpiperazine shares structural similarities with other piperazine derivatives. The following table summarizes some comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2R)-1-benzylpiperazine | One benzyl group attached | Different pharmacological profiles |

| (1R)-1-(4-fluorobenzyl)piperazine | Fluorinated benzyl group | Enhanced receptor binding affinity |

| (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | Cyclic diketopiperazine | Potential antimicrobial properties |

Q & A

Q. What synthetic strategies are effective for preparing (2R,5R)-2,5-Diisopropylpiperazine with high enantiomeric excess?

- Methodological Answer : The synthesis requires stereoselective alkylation of piperazine precursors using chiral auxiliaries or asymmetric catalysis. Key steps include:

- Temperature control (0–5°C for nucleophilic substitutions to minimize racemization) .

- Protecting group strategies (e.g., Boc groups) to direct regioselectivity during isopropyl group introduction .

- Purification via HPLC with chiral stationary phases to isolate the (2R,5R) diastereomer .

Yield optimization involves iterative adjustments to solvent polarity (e.g., THF/hexane mixtures) and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for confirming the stereochemical purity of (2R,5R)-2,5-Diisopropylpiperazine?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers; retention time comparison against standards validates purity .

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., vicinal ) to confirm stereochemistry .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +15.2° for (2R,5R) vs. -15.0° for (2S,5S)) .

Q. What are the optimal reaction conditions for avoiding racemization during synthesis?

- Methodological Answer :

- Low-temperature reactions (e.g., -20°C for Grignard additions) to suppress epimerization .

- Inert atmosphere (N/Ar) to prevent oxidation of intermediates .

- Short reaction times (≤6 hours for acid-sensitive steps) and neutral pH buffers during workup .

Advanced Research Questions

Q. How can computational methods predict the interaction of (2R,5R)-2,5-Diisopropylpiperazine with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to CNS receptors (e.g., 5-HT) based on piperazine scaffold affinity .

- QM/MM simulations : Calculate energy barriers for chiral recognition in enzyme binding pockets (e.g., monoamine oxidases) .

- Pharmacophore mapping : Identify critical hydrogen-bonding and steric features using Schrödinger’s Phase .

Q. What strategies resolve contradictory data in pharmacological evaluations of (2R,5R)-2,5-Diisopropylpiperazine derivatives?

- Methodological Answer :

- Dose-response reevaluation : Test across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolite profiling : Use LC-MS to rule out off-target interactions from degradation products .

- Structural analogs : Compare activity of (2R,5R) vs. (2S,5S) diastereomers to isolate stereochemical contributions .

Q. How does the stereochemistry of (2R,5R)-2,5-Diisopropylpiperazine influence its application in chiral metal-organic frameworks (MOFs)?

- Methodological Answer :

- Enantioselective adsorption : Test uptake of chiral probes (e.g., (R)-/(S)-limonene) in MOFs synthesized with (2R,5R)-configured linkers .

- X-ray crystallography : Resolve framework topology to confirm spatial alignment of piperazine moieties .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) for MOF applications in gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.